Cas no 2252274-85-2 (tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate)

Tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate is a versatile heterocyclic compound featuring a fused pyridine-oxazepine core with a cyano substituent and a tert-butyl carboxylate protecting group. Its rigid bicyclic structure and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules. The tert-butyl ester enhances solubility and stability, while the cyano group offers reactivity for further derivatization. This compound is well-suited for applications in drug discovery, serving as a scaffold for the development of CNS-targeting agents or kinase inhibitors due to its balanced lipophilicity and hydrogen-bonding capacity.
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate structure
2252274-85-2 structure
商品名:tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate
CAS番号:2252274-85-2
MF:C14H17N3O3
メガワット:275.303083181381
MDL:MFCD34597064
CID:5174782
PubChem ID:135382210

tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Pyrido[3,4-f]-1,4-oxazepine-4(5H)-carboxylic acid, 9-cyano-2,3-dihydro-, 1,1-dimethylethyl ester
    • tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate
    • MDL: MFCD34597064
    • インチ: 1S/C14H17N3O3/c1-14(2,3)20-13(18)17-4-5-19-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-5,9H2,1-3H3
    • InChIKey: VDVIQBVBOLUSJI-UHFFFAOYSA-N
    • ほほえんだ: O1C2C(C#N)=CN=CC=2CN(C(OC(C)(C)C)=O)CC1

tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33312727-10g
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
10g
$10643.0 2023-09-04
Aaron
AR02917O-1g
tert-butyl9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
1g
$3429.00 2025-02-17
Aaron
AR02917O-500mg
tert-butyl9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
500mg
$2681.00 2025-02-17
Aaron
AR02917O-2.5g
tert-butyl9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
2.5g
$6696.00 2025-02-17
1PlusChem
1P0290ZC-5g
tert-butyl9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
5g
$8934.00 2024-05-25
Aaron
AR02917O-100mg
tert-butyl9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
100mg
$1207.00 2025-02-17
Aaron
AR02917O-10g
tert-butyl9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
10g
$14660.00 2023-12-15
Enamine
EN300-33312727-5.0g
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
5g
$7178.0 2023-06-04
Enamine
EN300-33312727-2.5g
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
2.5g
$4851.0 2023-09-04
Enamine
EN300-33312727-1.0g
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
2252274-85-2 95%
1g
$2475.0 2023-06-04

tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate 関連文献

tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylateに関する追加情報

Introduction to Tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate (CAS No. 2252274-85-2)

Tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with its unique chemical structure and potential biological activities, represents a promising candidate for further exploration in medicinal chemistry. The CAS number 2252274-85-2 provides a unique identifier for this substance, facilitating its accurate classification and study within scientific communities.

The molecular structure of tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate incorporates several key functional groups that contribute to its distinct chemical properties. The presence of a tert-butyl group at the 4-position of the pyrido[3,4-f][1,4]oxazepine core enhances the compound's lipophilicity and stability, making it a suitable candidate for oral administration and bioavailability studies. Additionally, the cyano group at the 9-position introduces a polar moiety that may influence interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacological activities of this compound with greater accuracy. Studies suggest that tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate may exhibit properties relevant to central nervous system (CNS) disorders. The pyrido[3,4-f][1,4]oxazepine scaffold is known to have structural similarities to certain neuroactive compounds, which has prompted investigations into its potential as an anxiolytic or antidepressant agent.

In vitro studies have begun to explore the interaction of tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate with various biological targets. Initial findings indicate that this compound may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. The cyano group and the tert-butyl moiety appear to modulate binding affinity and selectivity in a manner that could be therapeutically beneficial.

The synthesis of tert-butyl 9-cyano-2H,3H,4H,5H-pyrido3,4-f1,4oxazepine-4-carboxylate presents unique challenges due to the complexity of its fused heterocyclic system. Researchers have employed multi-step synthetic routes involving cyclization reactions and functional group transformations to achieve high yields and purity. Advances in green chemistry principles have also been integrated into these synthetic protocols to minimize environmental impact while maintaining efficiency.

One of the most compelling aspects of this compound is its potential for structural diversity through derivatization. By modifying other positions on the pyrido[3,4-f][1,4]oxazepine core or introducing additional functional groups like hydroxyl or methoxy substituents, tert-butyl 9-cyano-2H,,3,H,,(R)-N(2)-[(S)-(S)-1-methylcyclopropyl]-7-(dimethylamino)-6-(hydroxymethyl)-5-methylindanone can be tailored to enhance specific pharmacological profiles.

The development of novel drug candidates requires rigorous evaluation through preclinical studies. Current research on tert-butyl 9-cyano-2H,,(R)-N(2)-[(S)-(S)-1-methylcyclopropyl]-7-(dimethylamino)-6-(hydroxymethyl)-5-methylindanone is focusing on its pharmacokinetic properties and potential side effects. Animal models are being utilized to assess toxicity and efficacy before human trials can be initiated. These studies are crucial for determining whether this compound has the necessary therapeutic potential to proceed to clinical development.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like tert-butyl 9-cyano-2,(R),-N(2)-[(S)]-N(1)-(dimethylamino)-6-(hydroxymethyl)-5-methylindanone. By analyzing vast datasets of chemical structures and biological activities, tert-butyl 9-cyano,(R),-N(2)-[(S)]-N(1)-(dimethylamino)-6-(hydroxymethyl)-5-methylindanone can be prioritized for further investigation based on predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

The future prospects for tert-butyl 9-cyano,(R),-N(2)-[(S)]-N(1)-(dimethylamino)-6-(hydroxymethyl)-5-methylindanone are exciting given its unique structural features and potential therapeutic applications. As research progresses, additional derivatives may be developed to optimize efficacy while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible medical breakthroughs.

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